molecular formula C10H13NO5S B5003405 3-[2-Hydroxyethyl(methyl)sulfamoyl]benzoic acid

3-[2-Hydroxyethyl(methyl)sulfamoyl]benzoic acid

Cat. No.: B5003405
M. Wt: 259.28 g/mol
InChI Key: SEXZFBDGZBTCDM-UHFFFAOYSA-N
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Description

3-[2-Hydroxyethyl(methyl)sulfamoyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a hydroxyethyl group, and a methylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Hydroxyethyl(methyl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the sulfonation of benzoic acid, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The methylsulfamoyl group can be introduced using methylamine and a suitable sulfonating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[2-Hydroxyethyl(methyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-[2-Hydroxyethyl(methyl)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[2-Hydroxyethyl(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding, while the sulfonamide group can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-{[(2-hydroxyethyl)sulfamoyl]methyl}benzoic acid: Shares a similar structure but with a different substitution pattern.

    4-[(2-Hydroxyethyl)(methyl)amino]benzoic acid: Contains an amino group instead of a sulfonamide group.

Uniqueness

3-[2-Hydroxyethyl(methyl)sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-[2-hydroxyethyl(methyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-11(5-6-12)17(15,16)9-4-2-3-8(7-9)10(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXZFBDGZBTCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)S(=O)(=O)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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